molecular formula C8H24N2O2SSi2 B14627675 N,N-Dimethyl-N',N'-bis(trimethylsilyl)sulfuric diamide CAS No. 56839-98-6

N,N-Dimethyl-N',N'-bis(trimethylsilyl)sulfuric diamide

Katalognummer: B14627675
CAS-Nummer: 56839-98-6
Molekulargewicht: 268.53 g/mol
InChI-Schlüssel: HGEIUGTWYDVGLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide is a chemical compound known for its unique structure and reactivity It is characterized by the presence of sulfur and nitrogen atoms, along with trimethylsilyl groups, which contribute to its distinctive properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide can be synthesized through several methods. One common approach involves the reaction of sulfur diimide with trimethylsilyl chloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:

S(NH)2+2(CH3)3SiClS(N(Si(CH3)3))2+2HCl\text{S(NH)}_2 + 2 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{S(N(Si(CH}_3\text{)}_3\text{))}_2 + 2 \text{HCl} S(NH)2​+2(CH3​)3​SiCl→S(N(Si(CH3​)3​))2​+2HCl

Industrial Production Methods

Industrial production of N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfur-containing products.

    Reduction: Reduction reactions can yield different sulfur-nitrogen compounds.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfur oxides, while substitution can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-nitrogen bonds.

    Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide exerts its effects involves the interaction of its sulfur and nitrogen atoms with other molecules. The trimethylsilyl groups enhance the compound’s stability and reactivity. Molecular targets include various organic and inorganic substrates, with pathways involving nucleophilic and electrophilic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfur diimide: Shares a similar sulfur-nitrogen core but lacks the trimethylsilyl groups.

    N,N’-Dimethyl-N,N’-bis(trimethylsilyl)methylphosphonic diamide: Contains a phosphorus atom instead of sulfur.

    N,N’-Dimethyl-N,N’-bis(phenylmethyl)-1,2-ethanediamine: Has a different organic framework but similar nitrogen functionality.

Uniqueness

N,N-Dimethyl-N’,N’-bis(trimethylsilyl)sulfuric diamide is unique due to the presence of trimethylsilyl groups, which confer distinct reactivity and stability compared to other sulfur-nitrogen compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

56839-98-6

Molekularformel

C8H24N2O2SSi2

Molekulargewicht

268.53 g/mol

IUPAC-Name

N-[bis(trimethylsilyl)sulfamoyl]-N-methylmethanamine

InChI

InChI=1S/C8H24N2O2SSi2/c1-9(2)13(11,12)10(14(3,4)5)15(6,7)8/h1-8H3

InChI-Schlüssel

HGEIUGTWYDVGLT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)N([Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.